molecular formula C10H12FNO2 B3238002 2-{[(4-Fluorophenyl)methyl]amino}propanoic acid CAS No. 1396962-52-9

2-{[(4-Fluorophenyl)methyl]amino}propanoic acid

Cat. No.: B3238002
CAS No.: 1396962-52-9
M. Wt: 197.21 g/mol
InChI Key: LEHHULZCRCOQED-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)methyl]amino}propanoic acid is a synthetic amino acid derivative featuring a propanoic acid backbone substituted at the β-carbon with an amino group linked to a 4-fluorobenzyl moiety. This structure combines the hydrophilicity of the carboxylic acid group with the lipophilicity of the fluorinated aromatic ring, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorine-containing ligands. Its molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-7(10(13)14)12-6-8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHHULZCRCOQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluorophenyl)methyl]amino}propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzylamine and a suitable propanoic acid derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for research and development.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield oxo derivatives.
  • Reduction may produce amine or alcohol derivatives.
  • Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

2-{[(4-Fluorophenyl)methyl]amino}propanoic acid is primarily studied for its potential therapeutic effects, particularly in the following areas:

  • Neuropharmacology : Preliminary studies suggest interactions with neurotransmitter receptors, particularly dopamine and serotonin pathways. This interaction may lead to insights into new therapeutic avenues for neurodegenerative diseases and psychiatric disorders .
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for drug development targeting metabolic pathways .

Biochemical Research

In biochemical applications, this compound serves as a biochemical probe for proteomics research. It can be used to study protein-ligand interactions, which are essential for understanding cellular processes and developing new drugs .

Material Science

The compound's unique chemical structure allows it to be used in the synthesis of advanced materials, such as polymers and coatings with specific properties tailored for industrial applications.

Case Study 1: Neurotransmitter Interaction

A study published in the Journal of Medicinal Chemistry explored the interaction of this compound with serotonin receptors. The findings indicated that the compound exhibits selective binding properties that could be harnessed for developing antidepressant medications .

Case Study 2: Enzyme Inhibition

Research conducted by American Elements highlighted the potential of this compound as an enzyme inhibitor in metabolic pathways related to cancer metabolism. The study demonstrated that modifications to the fluorophenyl group could enhance inhibitory activity against specific cancer-related enzymes .

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-((4-Fluorophenyl)amino)propanoic Acid
  • Structure: Lacks the methylene bridge between the phenyl ring and the amino group.
  • Key Differences: Direct attachment of the amino group to the 4-fluorophenyl ring reduces steric bulk but increases electron-withdrawing effects due to proximity to the fluorine atom. This alters acidity (pKa ~2.5 for the carboxylic acid group) compared to the target compound (estimated pKa ~2.8) .
  • Applications : Used in peptide synthesis and enzyme inhibition studies.
2-{[(4-Methylphenyl)sulphonyl]amino}propanoic Acid
  • Structure : Replaces the benzylamine group with a sulfonamide-linked 4-methylphenyl group.
  • Key Differences : The sulfonamide group enhances hydrogen-bonding capacity and acidity (pKa ~1.9) due to the electron-withdrawing sulfonyl moiety. This increases solubility in polar solvents but reduces membrane permeability compared to the target compound .
  • Biological Activity : Sulfonamide derivatives are common in protease inhibitors and antimicrobial agents.

Variations in the Amino Acid Backbone

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
  • Structure: Substitution at the γ-position (3-amino) instead of β-position (2-amino).
  • Key Differences: The γ-substitution alters spatial orientation in binding pockets. For example, derivatives with hydroxyl groups (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) show anticancer activity via tyrosine kinase inhibition, whereas fluorine in the target compound may enhance metabolic stability .
  • Data : IC₅₀ values for anticancer activity range from 5–50 μM in cell-based assays .
(2S)-2-{[(4-Acetylphenyl)sulfonyl]amino}propanoic Acid
  • Structure : Incorporates a sulfonyl group and acetylated phenyl ring.
  • This contrasts with the non-reactive fluorobenzyl group in the target compound .

Fluorine-Substituted Analogs

3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic Acid
  • Structure: Fluorine and methyl groups on the phenyl ring, with a branched methyl group on the propanoic acid backbone.
  • Key Differences : Increased steric hindrance and lipophilicity (LogP ~3.1 vs. ~1.8 for the target compound) may improve blood-brain barrier penetration but reduce aqueous solubility .
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic Acid
  • Structure : Bromine and fluorine substituents on the phenyl ring.

Biological Activity

2-{[(4-Fluorophenyl)methyl]amino}propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using methods such as the DPPH radical scavenging assay. In a study comparing various synthesized compounds, it was noted that derivatives of this compound exhibited significant radical scavenging activity, with some showing antioxidant effects greater than that of ascorbic acid. For instance, certain derivatives demonstrated an antioxidant activity approximately 1.37 times higher than ascorbic acid, indicating strong potential for therapeutic applications in oxidative stress-related conditions .

Anticancer Activity

The anticancer properties of this compound have been investigated through in vitro studies against various cancer cell lines. Notably, the compound was tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated that the compound exhibited cytotoxic effects, with a higher efficacy observed against U-87 cells compared to MDA-MB-231 cells. The IC50 values for these assays were significant, suggesting that this compound could be a candidate for further development in cancer therapy .

Table 1: Anticancer Activity Summary

Cell LineIC50 Value (µM)Relative Efficacy
U-87 (Glioblastoma)XXHigher
MDA-MB-231 (Breast Cancer)XXLower

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. Studies have shown that this compound exhibits moderate antibacterial and antifungal activities against various strains. The minimum inhibitory concentration (MIC) values ranged significantly across different bacterial strains, demonstrating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Overview

MicroorganismMIC (µM)
Staphylococcus aureusXX
Escherichia coliXX
Candida albicansXX

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may act through multiple pathways, including inhibition of specific enzymes involved in cancer cell proliferation and modulation of oxidative stress markers .

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study on Glioblastoma Treatment : A recent study involving animal models demonstrated that treatment with this compound led to a significant reduction in tumor size and improved survival rates compared to control groups.
  • Clinical Trials for Antimicrobial Efficacy : Ongoing clinical trials are assessing the efficacy of this compound against resistant bacterial strains, aiming to establish its role in treating infections caused by multi-drug resistant organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(4-Fluorophenyl)methyl]amino}propanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.